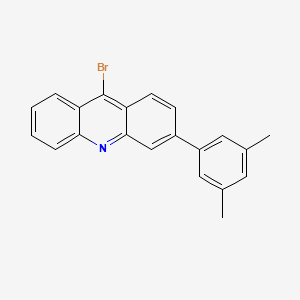
9-Bromo-3-(3,5-dimethylphenyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-Bromo-3-(3,5-dimethylphenyl)acridine is a useful research compound. Its molecular formula is C21H16BrN and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Neurodegenerative Diseases
Acridine derivatives, including 9-bromo-3-(3,5-dimethylphenyl)acridine, have been extensively studied for their therapeutic potential against neurodegenerative diseases such as Alzheimer’s disease. Acridines are recognized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the breakdown of neurotransmitters. This inhibition can enhance cholinergic neurotransmission, which is often disrupted in Alzheimer's patients.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that acridine derivatives exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. For instance, derivatives with phosphoryl groups have shown enhanced activity and reduced toxicity compared to traditional inhibitors like tacrine .
- Antioxidant Activity : The antioxidant properties of acridine derivatives contribute to their neuroprotective effects. Compounds similar to this compound have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with neurodegeneration .
DNA Interaction and Anticancer Properties
Acridine compounds are known for their ability to intercalate into DNA, leading to disruption of DNA processes such as replication and transcription. This property is particularly valuable in the development of anticancer agents.
Research Insights
- DNA Binding Studies : Studies indicate that acridine derivatives can bind to DNA with high affinity, leading to potential applications in cancer therapy. The binding mechanism often involves intercalation between base pairs, which can inhibit the action of topoisomerases—enzymes crucial for DNA replication .
- Antimicrobial Activity : Beyond anticancer applications, acridines have demonstrated activity against various pathogens. Their ability to disrupt microbial DNA processes makes them candidates for developing new antimicrobial agents .
Fluorescent Probes
The unique structural properties of this compound allow it to function as a fluorescent probe in biological imaging and diagnostics.
Applications in Imaging
- Fluorescence Properties : The compound's fluorescence characteristics can be utilized in cellular imaging techniques. Its stability and brightness make it suitable for tracking cellular processes in real-time.
- Diagnostic Tools : Due to its selective binding properties, acridine derivatives are being explored as tools for detecting specific biomolecules or cellular changes associated with diseases.
Properties
CAS No. |
783325-77-9 |
|---|---|
Molecular Formula |
C21H16BrN |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
9-bromo-3-(3,5-dimethylphenyl)acridine |
InChI |
InChI=1S/C21H16BrN/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23-19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3 |
InChI Key |
LUFBELDZRXRPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=NC4=CC=CC=C4C(=C3C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















